Part 1: Executive Summary & Chemical Identity
Part 1: Executive Summary & Chemical Identity
Technical Guide: (3-Nitrobenzyl)mercaptan – Synthesis, Properties, and Surface Chemistry
(3-Nitrobenzyl)mercaptan , also known as (3-Nitrophenyl)methanethiol, is a functionalized aromatic thiol widely utilized in surface science, particularly for the formation of Self-Assembled Monolayers (SAMs) on gold substrates. Its dual functionality—a thiol headgroup for anchoring and a nitro tailgroup for electrochemical modulation—makes it a critical precursor in the development of switchable interfaces, Surface-Enhanced Raman Scattering (SERS) probes, and bioconjugation scaffolds.
Critical Technical Note on CAS Registry: The topic request references CAS 41332-24-5 .[1] Database verification confirms this CAS belongs to NP-118809 (a piperazine-based calcium channel blocker). The correct, chemically accurate CAS for (3-Nitrobenzyl)mercaptan is 77472-39-0 . This guide focuses exclusively on the properties and applications of (3-Nitrobenzyl)mercaptan (CAS 77472-39-0) to ensure scientific integrity.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
| Property | Data | Note |
| IUPAC Name | (3-Nitrophenyl)methanethiol | |
| CAS Number | 77472-39-0 | Correct CAS for subject |
| Molecular Formula | C₇H₇NO₂S | |
| Molecular Weight | 169.20 g/mol | |
| Appearance | Yellow to brownish liquid or low-melting solid | Viscous oil at RT |
| Boiling Point | ~308.5°C (Predicted) | Decomposes before boiling at atm pressure |
| Density | 1.285 g/cm³ | High density due to nitro group |
| Refractive Index | ||
| Solubility | Soluble in EtOH, CH₂Cl₂, THF | Insoluble in water |
| pKa (Thiol) | ~9.5–10.5 | Estimated based on benzyl mercaptan |
| Flash Point | >110°C | Combustible |
Part 2: Synthetic Routes & Methodology
The synthesis of (3-Nitrobenzyl)mercaptan requires careful handling to prevent disulfide formation (oxidation) and to manage the energetic nature of the nitro group. The most robust laboratory scale protocol utilizes the isothiouronium salt intermediate , avoiding the use of foul-smelling H₂S gas and providing high yields.
Reaction Pathway Visualization
Figure 1: Synthetic pathway via thiourea alkylation and subsequent hydrolysis. The isothiouronium salt isolates the sulfur in a protected state before release.
Detailed Experimental Protocol
Objective: Synthesis of 5.0 g of (3-Nitrobenzyl)mercaptan.
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Formation of Isothiouronium Salt:
-
Dissolve 3-Nitrobenzyl chloride (1 eq, 29.1 mmol) and Thiourea (1.1 eq, 32.0 mmol) in absolute Ethanol (50 mL).
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Reflux the mixture for 3–4 hours. The solution will clarify as the alkyl halide is consumed and the salt forms.
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Checkpoint: Monitor via TLC (Hexane:EtOAc). The starting chloride spot should disappear.
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Cool to room temperature.[2] The salt may precipitate; if not, proceed directly to hydrolysis.
-
-
Alkaline Hydrolysis:
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Prepare a solution of NaOH (2.5 eq) in degassed water (30 mL). Note: Degassing is critical to prevent immediate oxidation to the disulfide.
-
Add the base solution to the reaction mixture under an inert atmosphere (
or ). -
Reflux for 2 hours.[3] The mixture will turn yellow/orange (characteristic of thiolate anions).
-
-
Work-up & Purification:
-
Cool to 0°C. Acidify carefully with dilute HCl to pH ~2. Caution: H₂S-like stench will be evolved; work in a high-efficiency fume hood.
-
Extract with Dichloromethane (DCM) (
mL). -
Wash combined organics with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Flash column chromatography (SiO₂, Hexane:EtOAc 9:1) to remove trace disulfide contaminants.
-
Part 3: Surface Chemistry & Applications
The primary utility of (3-Nitrobenzyl)mercaptan lies in its ability to form well-ordered Self-Assembled Monolayers (SAMs) on gold. The nitro group (
Mechanism: Electrochemical Switching on Gold
The reduction of the nitro group on a SAM is pH-dependent and follows a specific electron-transfer pathway. This transformation is used to create "switchable surfaces" for biosensing.
Figure 2: Electrochemical reduction pathway of (3-Nitrobenzyl)mercaptan SAMs. The conversion from Nitro to Amine enables subsequent covalent attachment of biomolecules.
Protocol: SAM Formation & Characterization
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Substrate Preparation:
-
Use Piranha-cleaned Gold (Au) slides or electrodes. Warning: Piranha solution (3:1 H₂SO₄:H₂O₂) is explosive with organics.
-
-
Incubation:
-
Immerse the Au substrate in a 1.0 mM solution of (3-Nitrobenzyl)mercaptan in absolute ethanol.
-
Incubation time: 12–24 hours at room temperature in the dark (to prevent photo-oxidation).
-
-
Rinsing:
-
Remove substrate and rinse copiously with Ethanol, then dry under a stream of
.
-
-
Characterization (SERS/Electrochemistry):
-
SERS: The nitro symmetric stretch (
) appears strongly at ~1350 cm⁻¹ . This peak disappears upon reduction to amine, serving as a spectroscopic switch. -
Cyclic Voltammetry (CV): In 0.1 M KOH, a large irreversible cathodic peak is observed at approximately -0.7 V vs. Ag/AgCl , corresponding to the reduction of
.
-
Part 4: Handling, Stability & Safety
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Oxidation Sensitivity: Like all thiols, (3-Nitrobenzyl)mercaptan oxidizes to the disulfide (Bis(3-nitrobenzyl)disulfide) upon exposure to air.
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Storage: Store under Argon or Nitrogen at 2–8°C.
-
-
Safety Hazards:
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Stench: Low odor threshold. Use bleach (NaOCl) to quench glassware and spills (oxidizes thiol to odorless sulfonate).
-
Toxicity: Toxic by inhalation and ingestion. The nitro moiety acts as a metabolic uncoupler.
-
-
Incompatibility: Avoid strong oxidizing agents and strong bases (unless during controlled hydrolysis).
References
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Sigma-Aldrich. (3-Nitrobenzyl)mercaptan Product Specification & CAS Verification.
-
Hallmann, L., et al. (2008).[4] "Self-assembled monolayers of benzylmercaptan and p-cyanobenzylmercaptan on Au(111) surfaces: structural and spectroscopic characterization." Langmuir.
-
Krapchetov, D. A., et al. (2001). "Solvent-dependent assembly of terphenyl- and quaterphenyldithiol on gold."[4] Langmuir. (Describes thiol assembly protocols).
-
NIST Chemistry WebBook. 3-Nitrobenzyl chloride (Precursor) Properties.
-
Organic Syntheses. General Procedure for Thiol Synthesis via Thiourea. Coll. Vol. 3, p. 363.
